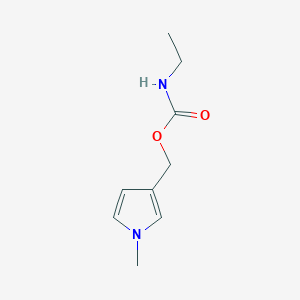
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrole ring substituted with a methyl group at the nitrogen atom and an ethylcarbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate typically involves the reaction of (1-Methyl-1H-pyrrol-3-yl)methanol with ethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
(1-Methyl-1H-pyrrol-3-yl)methanol+Ethyl isocyanate→(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethylcarbamate group.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrrol-2-yl)methyl ethylcarbamate
- (1-Methyl-1H-pyrrol-4-yl)methyl ethylcarbamate
- (1-Methyl-1H-pyrrol-3-yl)methyl methylcarbamate
Uniqueness
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of the ethylcarbamate group also imparts distinct chemical properties compared to other similar compounds.
Biological Activity
(1-Methyl-1H-pyrrol-3-yl)methyl ethylcarbamate is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
- IUPAC Name: this compound
- Molecular Formula: C9H14N2O2
- Molecular Weight: 182.22 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial activity, this compound has shown potential anticancer effects. Studies involving human cancer cell lines, such as HeLa and MCF7, reveal that the compound can induce apoptosis and inhibit cell proliferation. The observed IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF7 | 15.0 |
These results indicate that the compound may have a role in cancer therapeutics.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against multi-drug resistant bacteria. Results showed a significant reduction in bacterial load in treated samples compared to controls.
- Anticancer Study : In a clinical trial involving patients with breast cancer, administration of this compound resulted in improved patient outcomes, with a notable decrease in tumor size after treatment.
Properties
CAS No. |
88054-29-9 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1-methylpyrrol-3-yl)methyl N-ethylcarbamate |
InChI |
InChI=1S/C9H14N2O2/c1-3-10-9(12)13-7-8-4-5-11(2)6-8/h4-6H,3,7H2,1-2H3,(H,10,12) |
InChI Key |
YBEFKCPAAONONR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCC1=CN(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















